

Application Notes and Protocols for Evaluating the In Vivo Efficacy of Lufotrelvir

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Compound of Interest

Compound Name: Lufotrelvir

Cat. No.: B8198245

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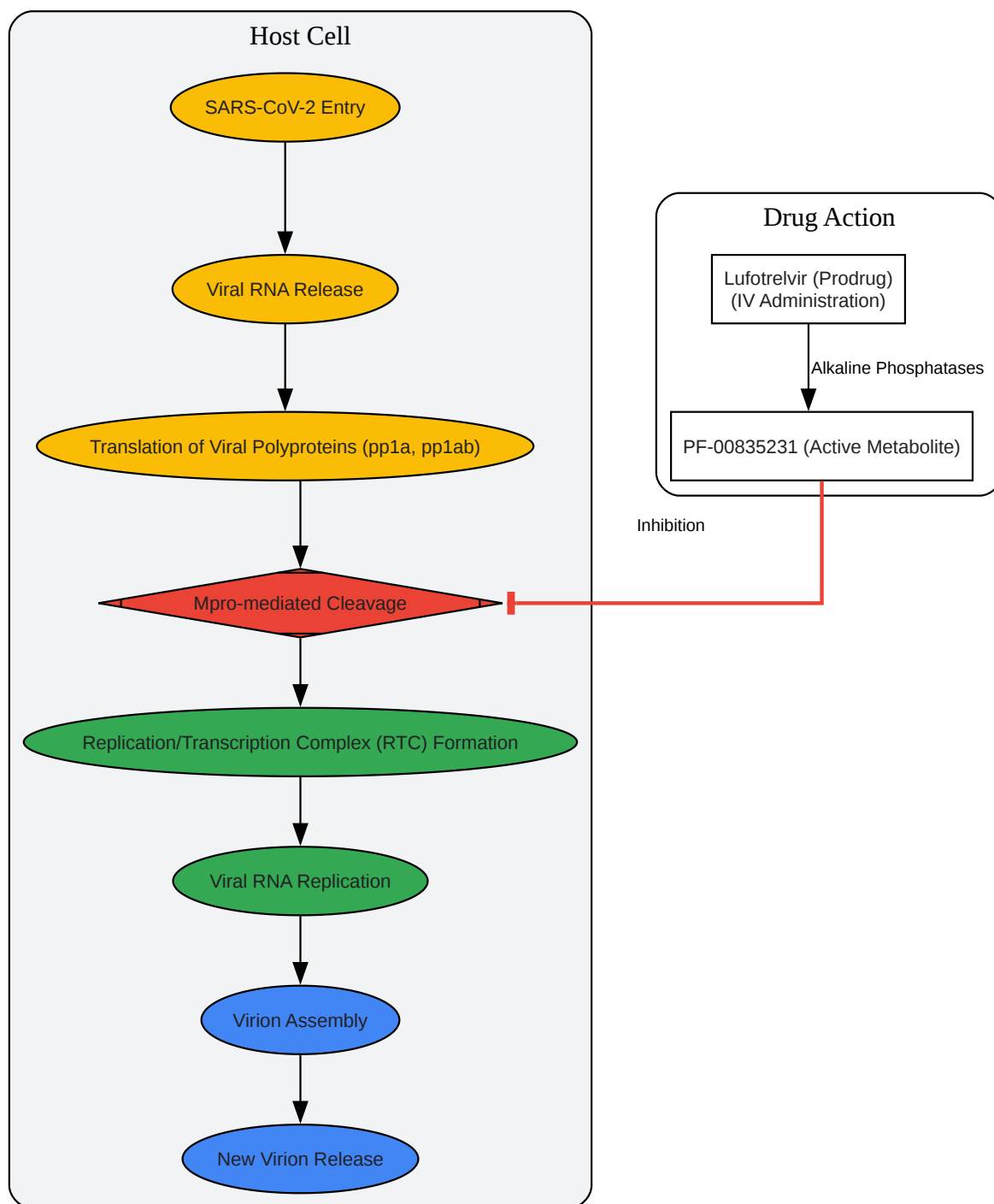
For Researchers, Scientists, and Drug Development Professionals

Introduction

Lufotrelvir (PF-07304814) is an investigational intravenous phosphate prodrug of PF-00835231, a potent and selective inhibitor of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) main protease (Mpro), also known as 3C-like protease (3CLpro). [1][2] Mpro is a viral cysteine protease essential for the cleavage of viral polyproteins into functional non-structural proteins, playing a critical role in viral replication and transcription. [2] [3] Inhibition of Mpro represents a key therapeutic strategy to disrupt the viral life cycle. These application notes provide detailed protocols for evaluating the in vivo efficacy of **Lufotrelvir** in a relevant animal model.

Mechanism of Action

Lufotrelvir is designed to be administered intravenously, whereupon it is rapidly converted in vivo by alkaline phosphatases to its active metabolite, PF-00835231. [4][5] PF-00835231 then inhibits the SARS-CoV-2 Mpro, preventing the processing of viral polyproteins and thereby halting viral replication. [3][4]



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Caption: Mechanism of action of **Lufotrelvir**.

Animal Model Selection

Common laboratory mice are not naturally susceptible to SARS-CoV-2 due to differences in the angiotensin-converting enzyme 2 (ACE2) receptor.[6] Therefore, transgenic mouse models expressing human ACE2 (hACE2) are utilized. The Adenovirus-vectored hACE2 (Ad5-hACE2) mouse model is a rapid and effective system for evaluating antiviral therapeutics.[7] This model involves sensitizing mice to SARS-CoV-2 by intranasal administration of a replication-deficient adenovirus expressing hACE2.[7]

In Vivo Efficacy Data

The following tables summarize the quantitative data on the efficacy of the active metabolite of **Lufotrelvir**, PF-00835231, in animal models.

Table 1: In Vivo Efficacy of PF-00835231 in Ad5-hACE2 Transgenic Mice

Treatment Group	Dosing Regimen	Reduction in Lung Viral Titer	Reference
PF-00835231	100 mg/kg BID (Subcutaneous)	96.18%	[8]

Table 2: In Vivo Efficacy of PF-00835231 in BALB/c Mice

Treatment Group	Dosing Regimen	Reduction in Lung Viral Titer	Reference
PF-00835231	30 mg/kg BID (Subcutaneous)	95.98%	[8]
PF-00835231	100 mg/kg BID (Subcutaneous)	99.94%	[8]
PF-00835231	300 mg/kg BID (Subcutaneous)	100%	[8]

Table 3: Pharmacokinetics of **Lufotrelvir** in Various Animal Species

Animal Model	Conversion to PF-00835231	Reference
Rats	68%	[1]
Dogs	81%	[1]
Monkeys	78%	[1]

Experimental Protocols

Ad5-hACE2 Mouse Model Sensitization and SARS-CoV-2 Infection

This protocol describes the sensitization of laboratory mice to SARS-CoV-2 infection using a replication-deficient adenovirus expressing hACE2.

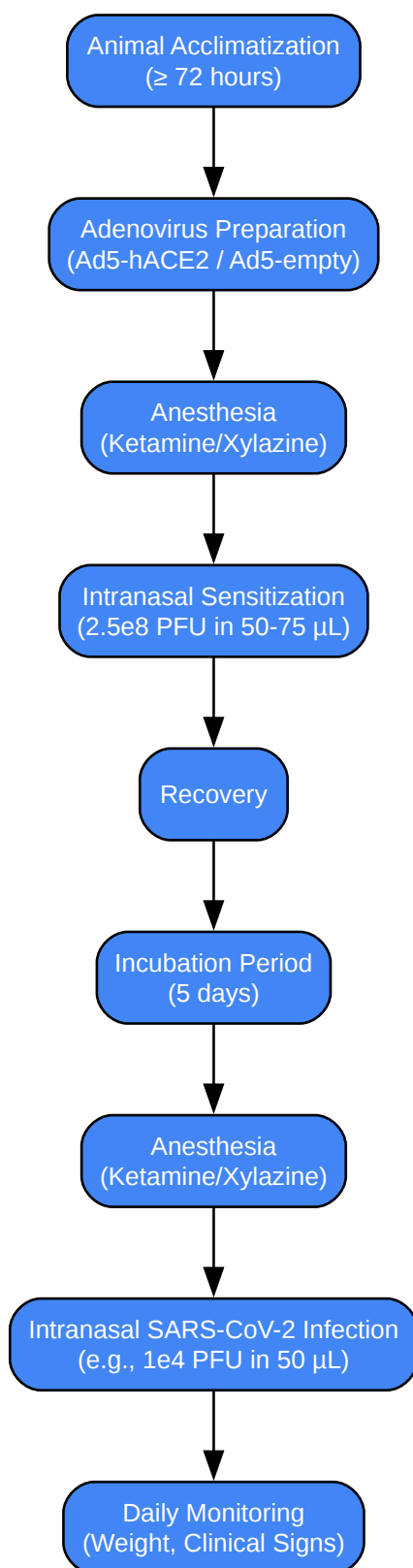
Materials:

- BALB/c or C57BL/6 mice (8-12 weeks old)[\[9\]](#)
- Replication-deficient Adenovirus 5 expressing human ACE2 (Ad5-hACE2)
- Replication-deficient Adenovirus 5 empty vector (Ad5-empty) as a negative control
- SARS-CoV-2 (e.g., USA-WA1/2020 strain)
- Anesthetic (e.g., Ketamine/Xylazine mixture)
- Sterile Dulbecco's Modified Eagle Medium (DMEM) or Phosphate-Buffered Saline (PBS)
- Calibrated micropipettes and sterile tips

Procedure:

- Animal Acclimatization: Acclimate mice to the BSL-3 facility for at least 72 hours prior to the experiment.

- **Adenovirus Preparation:** Thaw aliquots of Ad5-hACE2 and Ad5-empty virus stocks on ice. Dilute the viral stocks in sterile DMEM or PBS to the desired concentration.
- **Anesthesia:** Anesthetize mice via intraperitoneal injection of Ketamine/Xylazine (e.g., 100 μ L/20 g body weight).[7] Ensure mice are fully sedated before proceeding.
- **Intranasal Sensitization:** Intranasally administer 2.5×10^8 Plaque Forming Units (PFU) of Ad5-hACE2 or Ad5-empty in a total volume of 50-75 μ L per mouse.[7][10] Dispense the virus dropwise into the nostrils.
- **Recovery:** Monitor the mice until they have fully recovered from anesthesia.
- **SARS-CoV-2 Challenge:** Five days post-adenovirus transduction, challenge the mice with SARS-CoV-2.[10]
- **Anesthesia:** Anesthetize the mice as described in step 3.
- **Intranasal Infection:** Intranasally infect the mice with a pre-determined dose of SARS-CoV-2 (e.g., 1×10^4 PFU) in a volume of 50 μ L.[10]
- **Monitoring:** Monitor the mice daily for weight loss, clinical signs of disease, and mortality for the duration of the study.



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Caption: Experimental workflow for Ad5-hACE2 mouse model.

Lufotrelvir (or its active metabolite) Administration

Materials:

- **Lufotrelvir** or PF-00835231
- Vehicle for reconstitution (e.g., sterile saline, PBS with appropriate solubilizing agents)
- Syringes and needles for intravenous or subcutaneous administration

Procedure:

- **Drug Preparation:** Prepare the required concentration of **Lufotrelvir** or PF-00835231 in the appropriate vehicle on the day of use.
- **Administration:** Administer the drug solution to the mice via the desired route (intravenous for **Lufotrelvir**, subcutaneous for PF-00835231 as per published studies). The dosing regimen (e.g., twice daily - BID) should be initiated at a specified time point relative to viral infection (e.g., 4 hours post-infection).[8]
- **Control Groups:** Include a vehicle-treated control group and potentially a positive control group (e.g., another antiviral agent).

Efficacy Evaluation: Viral Load Quantification

Materials:

- Euthanasia agent (e.g., CO₂, pentobarbital)
- Sterile instruments for tissue collection
- RNase-free tubes and reagents
- RNA extraction kit
- qRT-PCR reagents (primers, probes, master mix)
- qRT-PCR instrument

Procedure:

- **Sample Collection:** At predetermined time points post-infection (e.g., day 2 and day 5), euthanize the mice.[10] Aseptically collect lung tissue and other relevant organs.
- **Tissue Homogenization:** Homogenize the collected tissues in a suitable buffer.
- **RNA Extraction:** Extract viral RNA from the tissue homogenates using a commercial RNA extraction kit according to the manufacturer's instructions.
- **qRT-PCR:** Quantify viral RNA levels using a validated one-step or two-step qRT-PCR assay targeting a specific SARS-CoV-2 gene (e.g., N gene, E gene).
- **Data Analysis:** Calculate the viral load in each sample, typically expressed as viral RNA copies per gram of tissue or per milligram of tissue. Compare the viral loads between the treated and control groups to determine the percentage reduction.

Plaque Assay for Infectious Virus Titer

Materials:

- Vero E6 cells
- Cell culture medium and supplements
- Agarose or other overlay medium
- Crystal violet staining solution

Procedure:

- **Cell Seeding:** Seed Vero E6 cells in 6-well or 12-well plates and grow to confluency.
- **Sample Preparation:** Prepare serial dilutions of the tissue homogenates.
- **Infection:** Inoculate the Vero E6 cell monolayers with the diluted samples and incubate for 1 hour to allow for viral adsorption.

- Overlay: Remove the inoculum and overlay the cells with a medium containing agarose to restrict virus spread to adjacent cells.
- Incubation: Incubate the plates for 2-3 days to allow for plaque formation.
- Staining: Fix the cells and stain with crystal violet.
- Plaque Counting: Count the number of plaques to determine the infectious virus titer, expressed as PFU per gram of tissue.

Conclusion

The Ad5-hACE2 mouse model provides a robust and reproducible platform for the in vivo evaluation of antiviral candidates like **Lufotrelvir**. The protocols outlined in these application notes offer a comprehensive framework for assessing the efficacy of **Lufotrelvir** by quantifying the reduction in viral load in key target organs. Adherence to these detailed methodologies will ensure the generation of reliable and comparable data, crucial for the preclinical development of this promising antiviral agent.

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